SKI V

Sphingosine Kinase Kinase Selectivity Off-Target Profiling

Select SKI V for its noncompetitive aurone-based mechanism, a dual SPHK/PI3K profile (IC50 2μM/6μM) that uniquely blocks S1P formation and the PI3K-Akt-mTOR axis simultaneously. Unlike SKI-II (off-target Des1 inhibition) or PF-543 (SK1-selective, no PI3K activity), SKI V delivers pan-SK inhibition without confounding sphingolipid perturbations. Validated in vivo with >50% tumor growth suppression in JC xenografts. Essential for oncology research targeting cross-talk between sphingolipid signaling and PI3K pathways.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
Cat. No. B10819916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKI V
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2
InChIInChI=1S/C15H10O4/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H
InChIKeyHCBULGQMULJTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SKI V (CAS 24418-86-8) | Noncompetitive Sphingosine Kinase Inhibitor with Dual PI3K Activity


SKI V (3',4'-dihydroxyaurone) is a noncompetitive, non-lipid small molecule inhibitor of sphingosine kinase (SPHK/SK), demonstrating an IC50 of 2 μM against GST-tagged human SK (GST-hSK) in biochemical assays [1]. Notably, SKI V also exhibits secondary inhibition of phosphoinositide 3-kinase (PI3K) with an IC50 of 6 μM for hPI3k [2]. This aurone-based compound reduces the formation of the mitogenic second messenger sphingosine-1-phosphate (S1P), leading to apoptosis and anti-tumor activity across multiple cancer models [3].

Procurement Risk Alert: Why In-Class Sphingosine Kinase Inhibitors Cannot Simply Substitute for SKI V


While several small molecule inhibitors target the sphingosine kinase pathway, their selectivity profiles, off-target liabilities, and in vivo efficacy vary dramatically, precluding generic substitution. For instance, the commonly used inhibitor SKI-II displays poor SK1/SK2 isoform selectivity and induces SK1 degradation, while the highly selective SphK1 inhibitor PF-543 lacks the dual PI3K inhibition profile of SKI V [1]. Furthermore, the noncompetitive binding mechanism of SKI V distinguishes it from ATP-competitive inhibitors like MP-A08 [2]. These mechanistic and selectivity differences translate into distinct cellular and in vivo outcomes, as evidenced by divergent cytotoxicity profiles and tumor growth inhibition data [3].

SKI V Procurement Evidence Guide: Quantitative Differentiation vs. Key Sphingosine Kinase Inhibitors


Comparative Kinase Selectivity Profiling: SKI V vs. SKI-II vs. SKI-I

SKI V demonstrates a unique off-target profile compared to other SK inhibitors. While SKI-I inhibits ERK2 with an IC50 of 11 μM, SKI V exhibits weak activity toward ERK2 (IC50 = 80 μM) and does not inhibit PKC-α at relevant concentrations [1]. This contrasts with SKI-II, which shows no inhibition of ERK2, PI3K, or PKCα at concentrations up to 60 μM, making SKI V the only compound among these with significant PI3K inhibitory activity (IC50 = 6 μM) .

Sphingosine Kinase Kinase Selectivity Off-Target Profiling

Isoform Selectivity: SKI V vs. SKI-II vs. PF-543

Unlike SKI-II which exhibits some selectivity toward SK2 (Ki for SK2 = 7.9 μM vs. SK1 = 16 μM) and PF-543 which is >100-fold selective for SK1 over SK2, SKI V is reported as a non-selective inhibitor of both SK isoforms with an IC50 of ~2 μM against GST-hSK [1]. The compound's noncompetitive mechanism and lack of isoform selectivity represent a distinct pharmacological profile [2].

Isoform Selectivity SK1 SK2

In Vivo Tumor Growth Inhibition: SKI V vs. Vehicle Control

In a JC breast cancer xenograft model, SKI V administered intraperitoneally at 75 mg/kg on days 1, 5, 9, and 15 resulted in a greater than 50% reduction in tumor growth by day 18 compared to vehicle-treated control animals [1]. In a separate osteosarcoma xenograft study, daily injection of SKI V potently suppressed tumor growth with concurrent SphK1 inhibition and ceramide accumulation [2].

In Vivo Efficacy Xenograft Tumor Growth Inhibition

S1P Formation Inhibition: SKI V vs. SKI-II

In JC murine mammary adenocarcinoma cells, SKI V inhibits intracellular S1P formation in a dose-dependent manner at concentrations of 0.2, 1, and 5 μM [1]. For comparison, SKI-II reduces S1P to almost undetectable levels, but unlike SKI V, it also provokes accumulation of dihydroceramides (dhCers) due to off-target inhibition of dihydroceramide desaturase (Des1) [2].

S1P Sphingolipid Biomarker

Comparative Cytotoxicity: SKI V vs. SKI-II in Cellular Models

In a comparative study of SK inhibitors, the IC50 for reducing cell number in U937 cells was determined to be 20 μM for SKI-II [1]. SKI V, in separate studies, inhibits cancer cell proliferation with an IC50 of approximately 2 μM against T24 bladder cancer cells and ~2 μM for tumor cell proliferation broadly [2]. While direct head-to-head comparison under identical conditions is limited, the available data suggest SKI V may exhibit potent anti-proliferative activity across multiple cancer cell types.

Cytotoxicity Cancer Cell Lines Proliferation

Signaling Pathway Modulation: SKI V Dual Inhibition of SphK and PI3K-Akt-mTOR

SKI V concurrently blocks both SphK1 activity and Akt-mTOR activation in primary osteosarcoma cells [1]. Treatment with SKI V (0.2, 1, 5 μM) decreased phospho-Akt and phospho-MEK levels in JC cells [2]. This dual pathway inhibition is mechanistically distinct from SKI-II, which shows no PI3K inhibition at concentrations up to 60 μM, and from PF-543, which is a highly selective SphK1 inhibitor with no reported PI3K activity .

Akt-mTOR Pathway Signal Transduction Apoptosis

High-Impact Research Applications for SKI V Based on Evidence-Based Differentiation


Dual SphK/PI3K Pathway Inhibition Studies

For researchers investigating cross-talk between sphingolipid signaling and the PI3K-Akt-mTOR axis, SKI V provides a unique dual inhibitory profile (SphK IC50 = 2 μM; PI3K IC50 = 6 μM) not achievable with other sphingosine kinase inhibitors [1]. This is particularly relevant in cancer models where both pathways are dysregulated, such as osteosarcoma and breast cancer [2]. Procurement of SKI V over SKI-II (no PI3K inhibition) or PF-543 (no PI3K activity) is essential for studies requiring simultaneous blockade of both pathways.

In Vivo Tumor Xenograft Efficacy Studies

SKI V has demonstrated robust in vivo anti-tumor activity in both breast cancer (JC xenograft, >50% tumor growth reduction at 75 mg/kg IP) and osteosarcoma xenograft models [1][2]. For preclinical oncology studies requiring an SK inhibitor with validated in vivo efficacy and tolerability, SKI V offers a well-characterized option. The compound's ability to suppress tumor growth while inducing ceramide accumulation and inhibiting Akt-mTOR signaling provides multiple pharmacodynamic biomarkers for target engagement assessment [2].

Mechanistic Studies of S1P-Dependent Signaling Without dhCer Confounding

Unlike SKI-II, which induces accumulation of dihydroceramides due to off-target Des1 inhibition, SKI V reduces intracellular S1P formation without this confounding sphingolipid perturbation [1]. For researchers studying S1P-dependent processes such as cell migration, angiogenesis, or immune cell trafficking, SKI V provides a cleaner tool with fewer off-target effects on sphingolipid metabolism. This is critical for experiments where precise interpretation of S1P-dependent phenotypes is required [2].

Pan-SK Inhibition for Systems with Dual SK1/SK2 Dependency

In disease models where both SK1 and SK2 isoforms contribute to pathology, SKI V's non-selective inhibition profile (IC50 ~2 μM against GST-hSK) may be preferable to isoform-selective inhibitors like PF-543 (>100-fold selective for SK1) or K145 (selective for SK2) [1]. This pan-inhibition approach ensures complete blockade of sphingosine kinase activity regardless of isoform compensation mechanisms, which is particularly relevant in cancer cells where SK1 and SK2 can exhibit functional redundancy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKI V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.